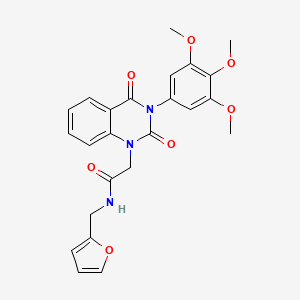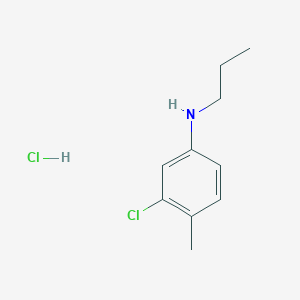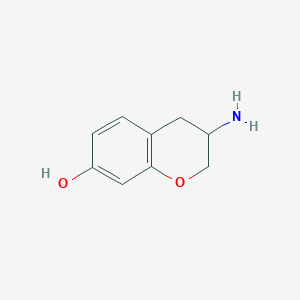![molecular formula C17H23NO3S2 B2697233 8-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351649-60-9](/img/structure/B2697233.png)
8-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a tetrahydronaphthalene group, a sulfonyl group, an oxa (oxygen-containing) ring, a thia (sulfur-containing) ring, and a spirocyclic structure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrahydronaphthalene core, followed by the introduction of the sulfonyl group, and then the construction of the oxa and thia rings. The spirocyclic structure would likely be formed in the last step of the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The tetrahydronaphthalene group would provide a rigid, three-dimensional structure, while the oxa and thia rings would introduce heteroatoms (oxygen and sulfur) into the structure. The sulfonyl group would likely be attached to the tetrahydronaphthalene group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The sulfonyl group is typically quite reactive and could undergo a variety of reactions. The oxa and thia rings might also be reactive, depending on their specific substitution patterns .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis Methods
The synthesis of related spirocyclic compounds, such as 8-oxa-2-azaspiro[4.5]decane, has been developed from commercially available reagents, showcasing their potential for the production of important biologically active compounds (Ogurtsov & Rakitin, 2020). Similarly, sulfur-containing spiro compounds have been prepared through condensation reactions, further expanding the chemical diversity and potential applications of these molecules (Reddy et al., 1993).
Antimicrobial Agents
New tetrahydronaphthalene-sulfonamide derivatives have been synthesized, showing potent antimicrobial activities against a range of bacterial strains and Candida Albicans. These findings suggest the utility of these compounds in developing new antimicrobial agents (Mohamed et al., 2021).
Drug Discovery Applications
Modular Drug Discovery
Spirocycles, such as thia/oxa-azaspiro[3.4]octanes, have been synthesized for use as novel, multifunctional modules in drug discovery, highlighting their versatility and potential in creating diverse therapeutic agents (Li et al., 2013).
Cascade Reactions in Synthesis
Alkynylaziridines have been efficiently converted into various compounds, including 1-azaspiro[4.5]decane derivatives, via silver(I) or gold(I)-catalyzed reactions. These methodologies illustrate the chemical reactivity of spirocyclic frameworks in synthesizing complex structures (Kern et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S2/c19-23(20,16-6-5-14-3-1-2-4-15(14)13-16)18-9-7-17(8-10-18)21-11-12-22-17/h5-6,13H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTHVNNFMIULAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC4(CC3)OCCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(p-tolylamino)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2697153.png)


![methyl 4-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2697159.png)
![1-[4-(Trifluoromethyl)benzoyl]piperidine](/img/structure/B2697162.png)
![N-(3-acetylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2697164.png)
![2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid](/img/structure/B2697166.png)

![N-(2-Chloro-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2697169.png)

![1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea](/img/structure/B2697171.png)

